4-(2-Ethenylsulfonylethyl)morpholine-2-carboxamide
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Overview
Description
4-(2-Ethenylsulfonylethyl)morpholine-2-carboxamide is a chemical compound that features a morpholine ring substituted with an ethenylsulfonylethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethenylsulfonylethyl)morpholine-2-carboxamide typically involves the following steps:
Formation of the Ethenylsulfonylethyl Intermediate: This step involves the reaction of ethenyl sulfone with an appropriate alkylating agent under basic conditions to form the ethenylsulfonylethyl intermediate.
Morpholine Ring Formation: The intermediate is then reacted with morpholine under controlled conditions to form the morpholine ring.
Carboxamide Formation: Finally, the morpholine derivative is reacted with a suitable carboxylating agent to introduce the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethenylsulfonylethyl)morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(2-Ethenylsulfonylethyl)morpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(2-Ethenylsulfonylethyl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenylsulfonylethyl group may facilitate binding to these targets, while the morpholine ring and carboxamide group contribute to the compound’s overall stability and bioactivity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-Ethenylsulfonylethyl)morpholine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
4-(2-Ethenylsulfonylethyl)morpholine-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.
Uniqueness
4-(2-Ethenylsulfonylethyl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethenylsulfonylethyl group enhances its reactivity, while the morpholine ring and carboxamide group provide stability and potential for bioactivity.
Properties
IUPAC Name |
4-(2-ethenylsulfonylethyl)morpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-2-16(13,14)6-4-11-3-5-15-8(7-11)9(10)12/h2,8H,1,3-7H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNWHBHVYQAXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCN1CCOC(C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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